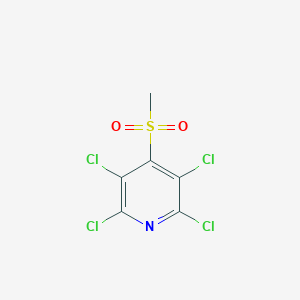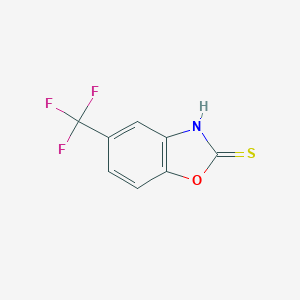
2-苯并恶唑啉硫酮,5-(三氟甲基)-
描述
5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a chemical compound with the molecular formula C8H4F3NOS and a molecular weight of 219.19 g/mol. This compound is characterized by the presence of a benzoxazolinethione ring substituted with a trifluoromethyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
5-(Trifluoromethyl)benzoxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
Target of Action
2-Benzoxazolinethione, 5-(trifluoromethyl)- primarily targets microbial enzymes, particularly those involved in essential cellular processes. One of the key targets is the cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms such as Candida albicans . LeuRS is crucial for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA.
Mode of Action
The compound interacts with its target by binding to the active site of LeuRS, inhibiting its function. This binding prevents the proper synthesis of leucyl-tRNA, thereby disrupting protein synthesis . The inhibition of LeuRS leads to a halt in the production of essential proteins, which is detrimental to the survival and proliferation of the microorganism.
Biochemical Pathways
The inhibition of LeuRS affects the protein synthesis pathway. By blocking the formation of leucyl-tRNA, the compound disrupts the elongation phase of protein synthesis. This leads to a cascade of downstream effects, including the accumulation of uncharged tRNAs and the activation of stress response pathways. The disruption of protein synthesis ultimately results in cellular stress and apoptosis in the target microorganisms .
Pharmacokinetics
The pharmacokinetics of 2-Benzoxazolinethione, 5-(trifluoromethyl)- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The compound’s bioavailability is influenced by its chemical stability and the efficiency of its metabolic conversion .
Result of Action
At the molecular level, the inhibition of LeuRS by 2-Benzoxazolinethione, 5-(trifluoromethyl)- leads to a significant reduction in protein synthesis. This results in the accumulation of misfolded proteins and the activation of cellular stress responses. At the cellular level, the compound induces apoptosis in the target microorganisms, effectively reducing their viability and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Benzoxazolinethione, 5-(trifluoromethyl)-. For instance, the compound’s stability may decrease in highly acidic or basic environments, reducing its efficacy. Additionally, interactions with other medications or compounds present in the environment can affect its bioavailability and overall effectiveness .
: Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid
准备方法
The synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione involves several steps. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolinethione ring. The trifluoromethyl group is then introduced through a substitution reaction using a trifluoromethylating agent under specific conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
5-(Trifluoromethyl)benzoxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
相似化合物的比较
5-(Trifluoromethyl)benzoxazole-2(3H)-thione can be compared with other similar compounds, such as:
2-Benzoxazolethione: This compound has a similar benzoxazolinethione ring but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethyl-2-formylphenylboronic acid: This compound contains a trifluoromethyl group but has a different core structure, leading to distinct applications and mechanisms of action.
The presence of the trifluoromethyl group in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione makes it unique, as it imparts specific chemical properties such as increased stability and lipophilicity, which are not observed in its analogs.
属性
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQRNNRGEFJOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158765 | |
| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13451-80-4 | |
| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


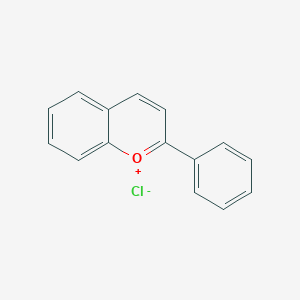
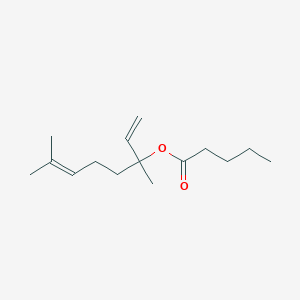
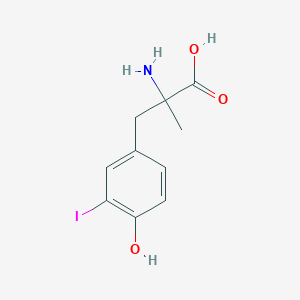
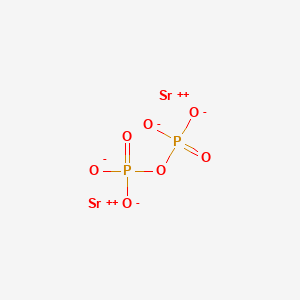

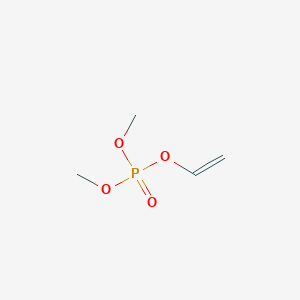
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
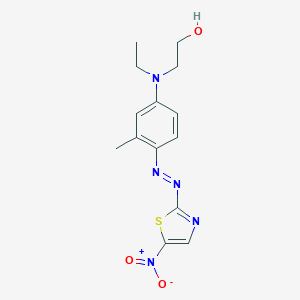
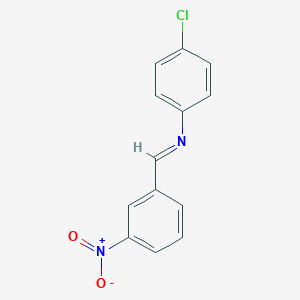
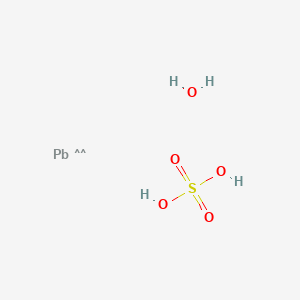
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)


